Cas no 97392-67-1 (Benzoic acid,4-[[(6-aminohexyl)amino]carbonyl]-)
![Benzoic acid,4-[[(6-aminohexyl)amino]carbonyl]- structure](https://nl.kuujia.com/scimg/cas/97392-67-1x500.png)
97392-67-1 structure
Productnaam:Benzoic acid,4-[[(6-aminohexyl)amino]carbonyl]-
Benzoic acid,4-[[(6-aminohexyl)amino]carbonyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzoic acid,4-[[(6-aminohexyl)amino]carbonyl]-
- 4-(6-aminohexylcarbamoyl)benzoic acid
- 4-[[(6-aminohexyl)amino]carbonyl]benzoic acid
- EINECS 306-702-6
- 97392-67-1
- SCHEMBL17728230
- NS00066677
- DTXSID30242916
- SCHEMBL13566561
- 4-(((6-Aminohexyl)amino)carbonyl)benzoic acid
-
- Inchi: InChI=1S/C14H20N2O3/c15-9-3-1-2-4-10-16-13(17)11-5-7-12(8-6-11)14(18)19/h5-8H,1-4,9-10,15H2,(H,16,17)(H,18,19)
- InChI-sleutel: AMJIYNTULNEVBG-UHFFFAOYSA-N
- LACHT: C1=CC(=CC=C1C(=O)NCCCCCCN)C(=O)O
Berekende eigenschappen
- Exacte massa: 264.14739250g/mol
- Monoisotopische massa: 264.14739250g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 8
- Complexiteit: 286
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: 2
- XLogP3: nothing
- Topologisch pooloppervlak: 92.4Ų
Benzoic acid,4-[[(6-aminohexyl)amino]carbonyl]- Gerelateerde literatuur
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
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